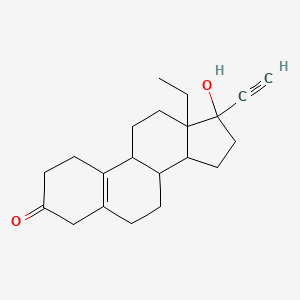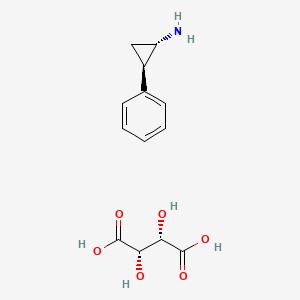
(1S,2R)-2-Phenylcyclopropanamine, (2S,3S)-2,3-dihydroxybutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-Phenylcyclopropanamine, (2S,3S)-2,3-dihydroxybutanedioate is a compound that combines a cyclopropane ring with an amine group and a phenyl group, paired with a dihydroxybutanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Phenylcyclopropanamine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine and phenyl groups. The dihydroxybutanedioate moiety can be introduced through esterification or other suitable reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Phenylcyclopropanamine, (2S,3S)-2,3-dihydroxybutanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The amine and phenyl groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R)-2-Phenylcyclopropanamine, (2S,3S)-2,3-dihydroxybutanedioate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structural features could be exploited to design drugs with specific biological activities.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1S,2R)-2-Phenylcyclopropanamine, (2S,3S)-2,3-dihydroxybutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and amine group can participate in binding interactions, while the dihydroxybutanedioate moiety may influence the compound’s solubility and stability. These interactions can modulate biochemical pathways and produce specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanamine derivatives: Compounds with similar cyclopropane and amine structures.
Phenylcyclopropane derivatives: Compounds with phenyl and cyclopropane groups.
Dihydroxybutanedioate derivatives: Compounds containing the dihydroxybutanedioate moiety.
Uniqueness
(1S,2R)-2-Phenylcyclopropanamine, (2S,3S)-2,3-dihydroxybutanedioate is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C13H17NO6 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(1S,2R)-2-phenylcyclopropan-1-amine |
InChI |
InChI=1S/C9H11N.C4H6O6/c10-9-6-8(9)7-4-2-1-3-5-7;5-1(3(7)8)2(6)4(9)10/h1-5,8-9H,6,10H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-,9+;1-,2-/m10/s1 |
InChI Key |
BMMYXZOHOQZKPZ-DNCFFYMRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CC=CC=C2.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate](/img/structure/B12284571.png)
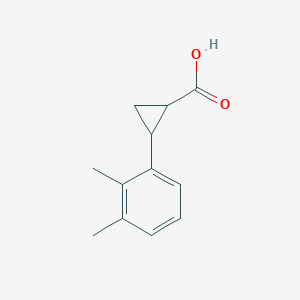
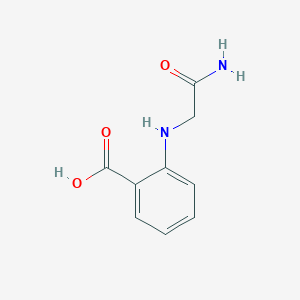
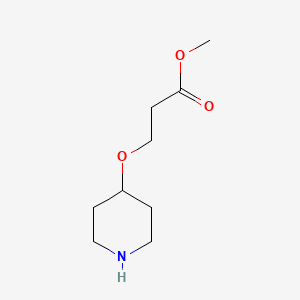
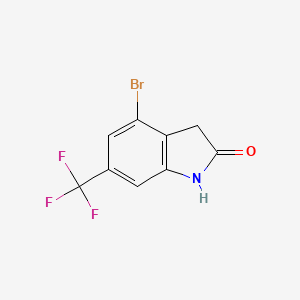
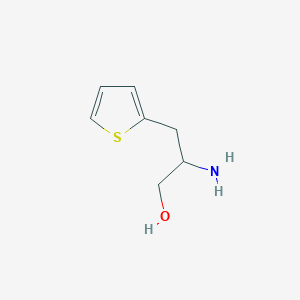
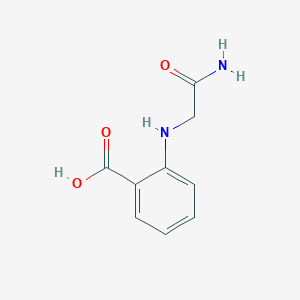
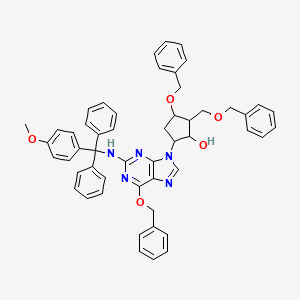
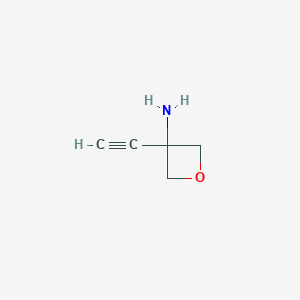
![1,5,7,11-Tetraoxaspiro[5.5]undecane](/img/structure/B12284634.png)
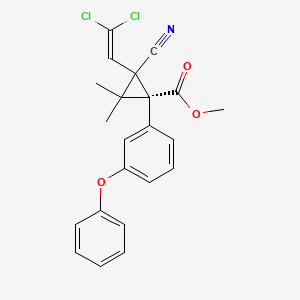
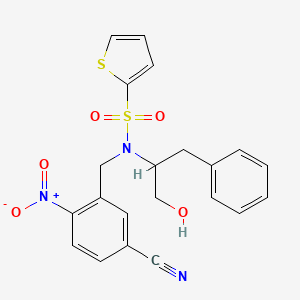
![6-Vinylimidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B12284642.png)
